molecular formula C13H17ClF3NO B13516459 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride

4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride

Cat. No.: B13516459
M. Wt: 295.73 g/mol
InChI Key: KOPWCFAUQYYGBG-UHFFFAOYSA-N
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Description

4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride is a piperidine derivative featuring a substituted phenyl ring at the 4-position of the piperidine scaffold. The phenyl group bears a methoxy (-OCH₃) substituent at position 2 and a trifluoromethyl (-CF₃) group at position 2. This compound is structurally optimized for interactions with biological targets, particularly in the central nervous system (CNS), due to the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, which modulate lipophilicity and binding affinity .

Properties

Molecular Formula

C13H17ClF3NO

Molecular Weight

295.73 g/mol

IUPAC Name

4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine;hydrochloride

InChI

InChI=1S/C13H16F3NO.ClH/c1-18-12-8-10(13(14,15)16)2-3-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H

InChI Key

KOPWCFAUQYYGBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects . The methoxy group can also play a role in modulating the compound’s activity by affecting its electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Piperidine Derivatives
Compound Name Substituent Positions on Phenyl Ring Functional Groups Molecular Formula Molecular Weight (g/mol) Biological Activity
Target Compound 2-OCH₃, 4-CF₃ Methoxy, Trifluoromethyl C₁₃H₁₅ClF₃NO 309.72 (estimated) Potential SSRI*
3-(2-Methoxy-4-CF₃-phenyl)piperidine HCl (22) 2-OCH₃, 4-CF₃ Methoxy, Trifluoromethyl C₁₃H₁₅ClF₃NO 309.72 SSRI (IC₅₀ = 12 nM)
3-(2,5-Dimethoxy-4-CF₃-phenyl)piperidine HCl (11) 2,5-OCH₃, 4-CF₃ Dimethoxy, Trifluoromethyl C₁₄H₁₇ClF₃NO₂ 353.74 SSRI (IC₅₀ = 8 nM)
4-[3-CF₃-phenoxy]piperidine HCl 3-CF₃ Trifluoromethyl phenoxy C₁₂H₁₅ClF₃NO 281.70 Unknown
4-(4-CF₃-benzyl)piperidine HCl 4-CF₃ (benzyl linker) Trifluoromethyl benzyl C₁₃H₁₇ClF₃N 279.73 Retinol Binding Protein 4 antagonist

*SSRI: Selective Serotonin Reuptake Inhibitor

Key Observations :

  • Positional Effects : The target compound and compound 22 share identical substituents but differ in the piperidine substitution position (4- vs. 3-phenylpiperidine). This positional shift may alter steric interactions with serotonin transporters, impacting potency .
  • Dimethoxy Analogs : Compound 11 (2,5-dimethoxy) exhibits enhanced SSRI activity (IC₅₀ = 8 nM vs. 12 nM for compound 22), suggesting that additional methoxy groups improve target engagement .
  • Linker Variations: Compounds with benzyl (e.g., 4-(4-CF₃-benzyl)piperidine HCl) or phenoxy linkers diverge in therapeutic applications, such as RBP4 antagonism vs. SSRI activity .

Pharmacological Activity

  • SSRI Activity: The trifluoromethyl group enhances metabolic stability and binding affinity to serotonin transporters. Compound 22 demonstrates nanomolar potency (IC₅₀ = 12 nM), while the dimethoxy analog (compound 11) achieves IC₅₀ = 8 nM, highlighting the role of substituent bulk in activity .
  • RBP4 Antagonism: 4-(4-CF₃-benzyl)piperidine HCl is part of a class of RBP4 antagonists used in metabolic disorder research. The benzyl linker may facilitate hydrophobic interactions with RBP4’s retinol-binding pocket .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name LogP* (Predicted) Water Solubility (mg/mL) Melting Point (°C)
Target Compound 3.2 0.5 >200 (decomposes)
3-(2-Methoxy-4-CF₃-phenyl)piperidine HCl (22) 3.1 0.6 198–202
4-[3-CF₃-phenoxy]piperidine HCl 2.8 1.2 Not reported
4-(4-CF₃-benzyl)piperidine HCl 3.5 0.3 180–185

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

Key Observations :

  • The trifluoromethyl group increases lipophilicity (LogP ~3.1–3.5), aiding blood-brain barrier penetration for CNS-targeted compounds .
  • Hydrochloride salts generally improve water solubility, though solubility remains low (<1 mg/mL for most analogs).

Biological Activity

4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15ClF3N
  • Molecular Weight : 261.7 g/mol
  • CAS Number : 1004618-85-2

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound interacts with specific receptors or enzymes, influencing various biochemical pathways. The trifluoromethyl group and methoxy substituent may enhance lipophilicity, facilitating membrane permeability and receptor binding.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have suggested that piperidine derivatives can inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that modifications on the piperidine ring can enhance antibacterial potency .
  • Neuropharmacological Effects : Compounds with similar structures have shown potential in treating neurological disorders. For instance, analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer’s .
  • Anti-inflammatory Properties : Some studies suggest that piperidine derivatives may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of piperidine derivatives demonstrated that certain modifications could significantly enhance activity against Mycobacterium tuberculosis. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 6.3 µM against this pathogen, indicating promising antibacterial potential .

Case Study 2: Neuropharmacological Studies

Research into compounds with similar structures has shown that they can inhibit AChE activity with IC50 values ranging from 5.4 µM to 10.4 µM. These findings suggest potential applications in treating Alzheimer's disease .

Comparative Analysis of Similar Compounds

The following table compares the biological activities of this compound with related piperidine derivatives:

Compound NameMIC (µM)AChE Inhibition IC50 (µM)Notes
This compound6.3N/APotential antibacterial agent
Piperidine Derivative A5.05.4Strong AChE inhibitor
Piperidine Derivative BN/A10.0Moderate AChE inhibition

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Exothermic reactions (e.g., nitration or sulfonation) may require cooling to prevent side reactions .
  • Solvent Choice : Polar aprotic solvents like dichloromethane improve solubility of intermediates, while ethanol facilitates recrystallization .
  • Purification : Column chromatography or recrystallization is critical for removing unreacted trifluoromethylphenyl precursors .

Q. Example Reaction Conditions Table

StepSolventTemperature (°C)Catalyst/ReagentReference
TrifluoromethylationDichloromethane0–25CF₃SO₂Na, CuI
Piperidine Ring ClosureEthanolReflux (78)HCl (gas)

Q. How can researchers characterize the structural integrity of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the piperidine ring and aromatic moieties. For example, the methoxy group (~δ 3.8 ppm) and trifluoromethylphenyl protons (~δ 7.2–7.6 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding between the piperidine nitrogen and chloride counterion .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ = 334.1 g/mol) .

Q. What experimental protocols ensure stability during storage and handling of this compound?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the trifluoromethyl group .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the methoxyphenyl group .
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor changes via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride with biological targets?

Methodological Answer:

  • Docking Simulations : Tools like AutoDock Vina model interactions with enzymes (e.g., cytochrome P450) by aligning the trifluoromethyl group in hydrophobic pockets .
  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) predicts electron-deficient regions prone to nucleophilic attack, such as the piperidine nitrogen .
  • MD Simulations : Assess binding stability with membrane receptors (e.g., GPCRs) over 100-ns trajectories .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives like this compound?

Methodological Answer:

  • Meta-Analysis : Cross-reference IC₅₀ values across studies using standardized assays (e.g., kinase inhibition) to identify outliers .
  • Dose-Response Curves : Test activity at multiple concentrations (1 nM–100 µM) to rule out assay-specific artifacts .
  • Structural Analog Comparison : Replace the methoxy group with ethoxy or hydroxy groups to isolate pharmacological contributions .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration (measured via shake-flask method) .
  • Metabolic Stability : In vitro liver microsome assays (human/rat) show reduced CYP3A4-mediated oxidation due to electron-withdrawing CF₃ .
  • Plasma Protein Binding : >90% binding observed via equilibrium dialysis, attributed to hydrophobic interactions .

Q. What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?

Methodological Answer:

  • Primary Neuronal Cultures : Assess neurotoxicity (LD₅₀) and glutamate receptor modulation via calcium imaging .
  • SH-SY5Y Cells : Differentiate into dopaminergic neurons to study Parkinson’s disease targets (e.g., α-synuclein aggregation) .
  • Patch-Clamp Electrophysiology : Measure ion channel (e.g., Nav1.7) inhibition in HEK293 cells .

Q. How can regioselectivity challenges during functionalization of the piperidine ring be addressed?

Methodological Answer:

  • Protecting Groups : Use Boc or Fmoc groups to block the piperidine nitrogen during electrophilic substitutions .
  • Directed C–H Activation : Pd-catalyzed borylation at the 4-position of piperidine improves yield in cross-coupling reactions .
  • Solvent Effects : DMF enhances para-selectivity in aromatic substitutions due to polar transition-state stabilization .

Q. What analytical techniques quantify trace impurities in bulk samples of this compound?

Methodological Answer:

  • LC-MS/MS : Detect sub-ppm levels of genotoxic impurities (e.g., nitro intermediates) using MRM transitions .
  • ICP-OES : Quantify heavy metals (e.g., Pd from catalysis) below ICH Q3D limits .
  • Karl Fischer Titration : Monitor water content (<0.1% w/w) to prevent hydrochloride salt hydrolysis .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s binding affinity for serotonin receptors?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., methyl, chloro) at the 2-position of the phenyl ring to probe steric effects .
  • Radioligand Binding Assays : Compare Ki values for 5-HT₂A/5-HT₇ receptors using [³H]LSD or [³H]5-CT .
  • Co-crystallization : Resolve X-ray structures with receptor mutants to identify critical hydrogen bonds (e.g., piperidine N–H with Asp155) .

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